![molecular formula C21H18N2O4 B2856553 2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione CAS No. 900257-96-7](/img/structure/B2856553.png)

2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione

Descripción general

Descripción

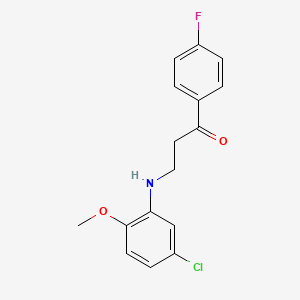

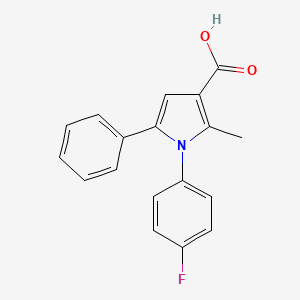

2-Ethyl-3-(4-methoxyphenyl)methylbenzopyrano[2,3-d]pyrimidine-4,5-dione is a chemical compound . It is a member of chromones. The molecular formula is C21H18N2O4 and the molecular weight is 362.385.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde, they obtained in a single step the 2,4-diamino-6-nitropyrido [2,3- d ]pyrimidine which was then reduced to its corresponding 6-amino analogue using Raney Ni in DMF .Aplicaciones Científicas De Investigación

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine derivatives, including the one , have been studied for their neuroprotective and anti-neuroinflammatory properties. These compounds can potentially be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. They work by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, which are crucial in the progression of neurodegenerative conditions .

Antiviral Applications

The structural framework of pyrimidine makes it a candidate for antiviral drug development. Research has shown that pyrimidine derivatives can be effective against a variety of viral infections, suggesting that our compound could be explored for its antiviral capabilities, especially in the design of novel antiviral therapies .

Anticancer Research

Pyrimidine derivatives are known to possess anticancer activities. They can be designed to interact with various biological targets involved in cancer progression. The compound’s potential efficacy in inhibiting cancer cell growth and proliferation makes it a valuable molecule for anticancer drug design and discovery .

Antioxidant Properties

Compounds with pyrimidine rings have demonstrated antioxidant properties. This characteristic is beneficial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer. Thus, this compound could be utilized in the development of antioxidant therapies .

Antimicrobial Activity

The antimicrobial activity of pyrimidine derivatives is well-documented. They can be used to develop new antimicrobial agents that may be effective against resistant strains of bacteria and other pathogens. This application is particularly relevant in the context of rising antimicrobial resistance .

Chemical Stability Analysis

Pyrimidine derivatives can be analyzed for their chemical stability, which is crucial in the development of pharmaceuticals. Studies involving calculations of HOMO and LUMO energies and their orbital energy gap can provide insights into the chemical stability of such compounds .

Molecular Docking Studies

Molecular docking studies are essential in drug discovery, allowing researchers to predict the interaction between a drug candidate and its target protein. The compound can be used in molecular docking studies to explore its binding affinities and identify potential therapeutic applications .

Pharmacological Evaluation

The pharmacological profile of pyrimidine derivatives can be extensively evaluated to determine their therapeutic potential. This includes assessing their pharmacokinetics, pharmacodynamics, toxicity, and efficacy in various models, which is vital for advancing them through the drug development pipeline .

Mecanismo De Acción

Target of Action

The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The downstream effects include the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Pharmacokinetics

The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Propiedades

IUPAC Name |

2-ethyl-3-[(4-methoxyphenyl)methyl]chromeno[2,3-d]pyrimidine-4,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-3-17-22-20-18(19(24)15-6-4-5-7-16(15)27-20)21(25)23(17)12-13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDFIOVNIWPUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2856470.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2856471.png)

![[3-[[2-Methoxyethyl-[(4-methoxyphenyl)carbamoyl]amino]methyl]phenyl] 4-fluorobenzenesulfonate](/img/structure/B2856478.png)

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone](/img/structure/B2856482.png)

![1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2856483.png)

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2856489.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2856490.png)